
2-(2-Methoxyphenoxy)-5-methylaniline
Übersicht
Beschreibung
“2-(2-Methoxyphenoxy)ethylamine” is used for its reaction with “4-(2,3-epoxypropoxy) carbazole” for the preparation of Carvedilol . It is a colorless or light yellow liquid .
Synthesis Analysis
The synthesis of related compounds like “1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)-1-ethanol” has been studied. It was chosen as a β-O-4 type dimer model compound of lignin. The pyrolysis behavior of this lignin dimer model compound was analyzed using density functional theory (DFT) method combined with Py-GC/MS .Molecular Structure Analysis
The molecular structure of “2-(2-Methoxyphenoxy)phenol” consists of asymmetric units of C13H12O3 in orthorhombic and monoclinic crystal systems .Chemical Reactions Analysis
The pyrolysis mechanism of a β-O-4 lignin dimer model compound was studied using DFT combined with Py-GC/MS. The results showed that 2-methoxy-4-vinylphenol and 2-methoxyphenol are the main products of lignin dimer model compound pyrolysis .Physical And Chemical Properties Analysis
“2-(2-Methoxyphenoxy)ethylamine” has a boiling point of 98 °C at 0.4mmHg, a density of 1.11, and a refractive index of 1.5440 to 1.5480 .Wissenschaftliche Forschungsanwendungen
Antitumorigenic and Antiangiogenic Effects
Research on catechol estrogens, which share structural similarities with 2-(2-Methoxyphenoxy)-5-methylaniline, suggests that methoxy derivatives like 2-methoxyestradiol exhibit significant antitumorigenic and antiangiogenic effects. These effects are particularly noted for their potential protective impact against estrogen-induced cancers in various organs, highlighting the importance of methoxy groups in modulating biological activity (Zhu & Conney, 1998).
Environmental and Epigenetic Impacts
Methoxyphenols, closely related to the subject compound, are studied for their atmospheric reactivity and potential as biomarkers for biomass burning. The environmental persistence and transformations of these compounds are critical for understanding their impact on air quality and health (Liu, Chen, & Chen, 2022). Furthermore, epigenetic studies highlight the role of methylation and demethylation processes in genome regulation, where compounds like 5-hydroxymethylcytosine (5hmC) are implicated in responses to environmental factors, including exposure to substances like methoxyphenols (Efimova et al., 2020).
Role in Lignin Pyrolysis and Biomass Utilization
The reactivity of methoxyphenols is also central to studies on lignin pyrolysis, where these compounds serve as tracers for understanding the degradation pathways of biomass and their potential utilization in biofuel production and material science applications (Cavalcanti, Santos, & Meireles, 2011).
Pharmacological and Nutraceutical Potential
Compounds with methoxy and aniline functional groups have been explored for various pharmacological applications, including their antioxidant, anti-inflammatory, and antimicrobial properties. These studies underscore the potential of such compounds in developing new therapeutic agents and dietary supplements (Naveed et al., 2018). The bioavailability and bioefficacy of polyphenols, including methoxyphenol derivatives, are significant for their role in preventing degenerative diseases and managing metabolic syndrome (Manach et al., 2005).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that similar compounds interact with various enzymes and proteins involved in biochemical pathways .
Mode of Action
It is suggested that the compound undergoes acidolysis, a process where it is broken down in the presence of an acid . This process primarily results in the formation of an enol ether compound via the benzyl cation followed by acidolytic β-O-4 bond cleavage .
Biochemical Pathways
It is known that similar compounds are involved in lignin degradation pathways . Lignin is a complex organic polymer that provides rigidity to plant cell walls. The degradation of lignin is a crucial step in the carbon cycle.
Pharmacokinetics
Similar compounds have been studied, and their pharmacokinetics involve rapid metabolism in the liver .
Result of Action
It is known that similar compounds can cause changes at the molecular level, such as the cleavage of β-o-4 bonds .
Action Environment
The action, efficacy, and stability of 2-(2-Methoxyphenoxy)-5-methylaniline can be influenced by various environmental factors. For instance, the presence of different acids can affect the rate of acidolysis .
Eigenschaften
IUPAC Name |
2-(2-methoxyphenoxy)-5-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-10-7-8-12(11(15)9-10)17-14-6-4-3-5-13(14)16-2/h3-9H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTBWRKTIPTJAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC=CC=C2OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801276759 | |
| Record name | 2-(2-Methoxyphenoxy)-5-methylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801276759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
946715-72-6 | |
| Record name | 2-(2-Methoxyphenoxy)-5-methylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946715-72-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Methoxyphenoxy)-5-methylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801276759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



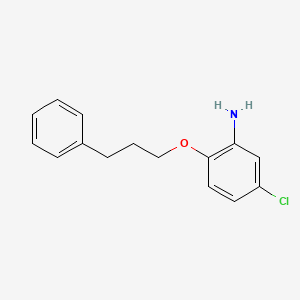
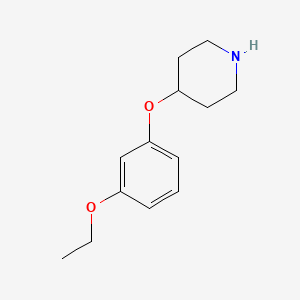
![N-[2-(2-Amino-4-chlorophenoxy)ethyl]-N-methyl-N-phenylamine](/img/structure/B3172078.png)


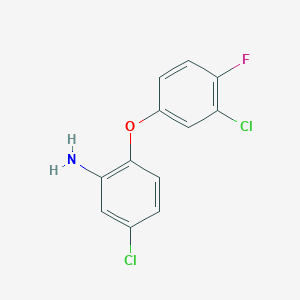
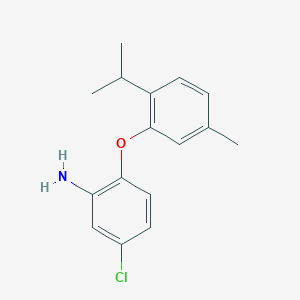
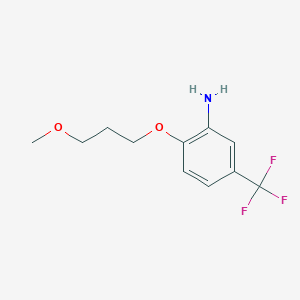
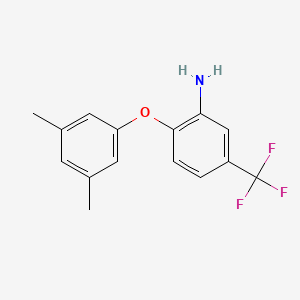
![2-[4-(Tert-pentyl)phenoxy]-5-(trifluoromethyl)-phenylamine](/img/structure/B3172121.png)

![2-[2-(3-Methylphenoxy)ethyl]piperidine](/img/structure/B3172151.png)

![2-([1,1'-Biphenyl]-4-yloxy)-5-methylaniline](/img/structure/B3172158.png)